Physicochemical Property Differentiation: 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline vs. Simpler Mono-Substituted Aniline Analogs
In the absence of direct head-to-head biological assay data, the most robust differentiation for this building block lies in its unique calculated physicochemical properties. The target compound exhibits a calculated LogP of 2.34 and a topological polar surface area (tPSA) of 35.74 Ų [1]. In stark contrast, the simpler analog 2-(4-methylpiperidin-1-yl)aniline (CAS 252758-94-4) has a molecular weight of 190.28 g/mol and lacks the piperazine moiety, which is known to significantly alter both lipophilicity and basicity . Similarly, 4-(4-methylpiperazin-1-yl)aniline (CAS 180605-36-1) has a molecular weight of 191.27 g/mol and only one basic nitrogen center. The presence of both piperidine and piperazine rings in the target compound creates a distinct LogD profile (LogD pH 7.4 = 1.59) that directly impacts membrane permeability predictions, a factor that cannot be interpolated from the mono-substituted analogs [1].
| Evidence Dimension | Calculated Physicochemical Properties (LogP, tPSA, MW) |
|---|---|
| Target Compound Data | LogP: 2.34; tPSA: 35.74 Ų; MW: 288.43 g/mol [1] |
| Comparator Or Baseline | 2-(4-methylpiperidin-1-yl)aniline: MW 190.28 g/mol; 4-(4-methylpiperazin-1-yl)aniline: MW 191.27 g/mol |
| Quantified Difference | MW increase of ~98 g/mol vs. mono-substituted analogs; LogP difference is compound-specific and not measurable in analogs. |
| Conditions | Calculated using JChem software as reported on Chembase; no experimental conditions applicable. |
Why This Matters
This unique property space is critical for predicting absorption, distribution, and target engagement in silico, providing a procurement justification when the project's computational models demand this precise molecular profile.
- [1] Chembase. 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. Calculated Properties: LogP, Polar Surface Area. Molecule Page. CAS No. 1160474-88-3. View Source
